molecular formula C28H30N2 B10929551 1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10929551
M. Wt: 394.5 g/mol
InChI Key: BFJFNUKCLBUOMV-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes multiple methyl-substituted benzene rings attached to a pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the condensation of appropriate benzyl and phenyl derivatives with a pyrazole precursor. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 3,4-dimethylphenylhydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of halogenated or alkylated pyrazole derivatives

Scientific Research Applications

1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
  • 1-(2,5-dimethylbenzyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole
  • 1-(2,5-dimethylbenzyl)-3,5-bis(3,5-dimethylphenyl)-1H-pyrazole

Uniqueness

1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the benzene rings and the pyrazole core. This unique structure can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C28H30N2

Molecular Weight

394.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H30N2/c1-18-7-8-21(4)26(13-18)17-30-28(25-12-10-20(3)23(6)15-25)16-27(29-30)24-11-9-19(2)22(5)14-24/h7-16H,17H2,1-6H3

InChI Key

BFJFNUKCLBUOMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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